molecular formula C28H18Sn B14364894 Di(phenanthren-9-yl)-lambda~2~-stannane CAS No. 93554-23-5

Di(phenanthren-9-yl)-lambda~2~-stannane

Cat. No.: B14364894
CAS No.: 93554-23-5
M. Wt: 473.2 g/mol
InChI Key: QRDUBZQRAUKMDU-UHFFFAOYSA-N
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Description

Di(phenanthren-9-yl)-lambda~2~-stannane is a compound that features a tin atom bonded to two phenanthrene groups Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(phenanthren-9-yl)-lambda~2~-stannane can be synthesized through a Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The reaction typically takes place in a dry solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Di(phenanthren-9-yl)-lambda~2~-stannane undergoes various types of chemical reactions, including:

    Oxidation: The tin center can be oxidized to form tin(IV) compounds.

    Substitution: The phenanthrene groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new functional groups onto the phenanthrene rings.

Major Products

    Oxidation: Oxidation of the tin center can lead to the formation of tin(IV) derivatives.

    Substitution: Substitution reactions can yield various phenanthrene derivatives with different functional groups attached.

Scientific Research Applications

Di(phenanthren-9-yl)-lambda~2~-stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which Di(phenanthren-9-yl)-lambda~2~-stannane exerts its effects is primarily through its electronic interactions. The tin atom can participate in various coordination and redox reactions, while the phenanthrene groups can engage in π-π interactions and other aromatic interactions. These properties make the compound useful in applications that require specific electronic and photophysical characteristics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(phenanthren-9-yl)-lambda~2~-stannane is unique due to the presence of the tin atom, which imparts distinct electronic properties and reactivity compared to other phenanthrene derivatives. This makes it particularly valuable in applications that require specific coordination chemistry and redox behavior.

Properties

CAS No.

93554-23-5

Molecular Formula

C28H18Sn

Molecular Weight

473.2 g/mol

IUPAC Name

di(phenanthren-9-yl)tin

InChI

InChI=1S/2C14H9.Sn/c2*1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h2*1-9H;

InChI Key

QRDUBZQRAUKMDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[Sn]C4=CC5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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